ZLN024 hydrochloride
Description
Overview of AMPK as a Central Metabolic Regulator in Cellular Energetics
AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis. cellsignal.com It acts as a cellular energy sensor, monitoring the levels of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. e-enm.org When cellular energy levels are low, indicated by an increase in the ratio of adenosine monophosphate (AMP) or adenosine diphosphate (B83284) (ADP) to ATP, AMPK is activated. researchgate.net This activation can be triggered by various metabolic stresses, including low glucose, hypoxia (low oxygen), ischemia (restricted blood flow), and heat shock. cellsignal.com
Once activated, AMPK orchestrates a metabolic switch. It stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic, ATP-consuming processes like the synthesis of cholesterol, lipids, and proteins. cellsignal.commedchemexpress.com This dual action helps to restore cellular energy balance. accscience.com AMPK is a heterotrimeric complex, composed of a catalytic α subunit and regulatory β and γ subunits. cellsignal.commdpi.com The binding of AMP to the γ subunit leads to allosteric activation and makes the α subunit a better substrate for upstream kinases like LKB1 and CAMKK2, which phosphorylate a critical threonine residue (Thr172) in the activation loop of the α subunit. cellsignal.com
Beyond its role in individual cells, AMPK is a key player in whole-body energy regulation, integrating signals from hormones like leptin and adiponectin in tissues such as the liver, skeletal muscle, adipose tissue, and the hypothalamus to control glucose and lipid metabolism. nih.gov Its central role in metabolic regulation has made it a significant therapeutic target for metabolic diseases. cellsignal.comaccscience.com
Significance of Allosteric AMPK Activators in Advanced Research Methodologies
The development of small-molecule AMPK activators has been a significant focus in biomedical research. cas.cn These compounds can be broadly categorized into direct and indirect activators. Indirect activators often work by increasing the cellular AMP/ATP ratio, for instance, by inhibiting mitochondrial respiration. cas.cn In contrast, direct activators bind to the AMPK complex itself, causing a conformational change that enhances its activity.
Allosteric activators are a specific type of direct activator that bind to a site on the enzyme distinct from the active site. acs.org This mode of action offers several advantages in a research context. It allows for the specific activation of AMPK without directly interfering with the cellular energy state (i.e., the AMP/ATP ratio), which is a common mechanism of indirect activators. cas.cnnih.gov This specificity is crucial for dissecting the precise roles of AMPK in various signaling pathways, independent of cellular energy stress.
The discovery of a specific allosteric drug and metabolite (ADaM) binding site on the AMPK complex has been a pivotal development. researchgate.netthieme-connect.comthieme-connect.com Small molecules that target this site can allosterically activate AMPK and also protect the crucial Thr172 phosphorylation from being removed by phosphatases, thus prolonging its active state. acs.orgresearchgate.net The use of such specific allosteric activators in research provides a powerful tool to study the downstream consequences of AMPK activation in various cellular and physiological models, helping to unravel its complex roles in health and disease. thieme-connect.comresearchgate.net
Introduction to ZLN024 Hydrochloride as a Novel Research Compound
This compound is a novel, small-molecule compound that has been identified as a direct, allosteric activator of AMPK. It was discovered through a scintillation proximity assay (SPA) screening against the AMPK α1β1γ1 heterotrimer. nih.govmedchemexpress.com this compound directly stimulates active AMPK heterotrimers.
A key feature of this compound is its mechanism of action. It allosterically activates AMPK and inhibits the dephosphorylation of the critical threonine residue (Thr-172) by protein phosphatase 2Cα (PP2Cα). researchgate.net This dual action enhances and sustains AMPK activity. Importantly, ZLN024 activates AMPK without altering the cellular ADP/ATP ratio, distinguishing it from many indirect activators. researchgate.net
In research settings, this compound has been shown to stimulate glucose uptake and fatty acid oxidation in L6 myotubes. nih.govresearchgate.net In primary hepatocytes, it activates AMPK, leading to decreased fatty acid synthesis and glucose output. researchgate.netplos.org These findings underscore the utility of this compound as a specific chemical probe to investigate the physiological and pathological roles of AMPK activation.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 361.69 g/mol | cymitquimica.com |
| Molecular Formula | C₁₃H₁₃BrN₂OS·HCl | |
| CAS Number | 1883548-91-1 | cymitquimica.com |
| Purity | ≥98% (HPLC) | mybiosource.com |
| Chemical Name | 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride | |
| Solubility | Soluble to 100 mM in DMSO |
In Vitro Activity of ZLN024 on AMPK Isoforms
| AMPK Heterotrimer Isoform | Effect | EC₅₀ | Source(s) |
| α1β1γ1 | 1.5-fold increase in activity | 0.42 µM | medchemexpress.com |
| α2β1γ1 | 1.7-fold increase in activity | 0.95 µM | medchemexpress.com |
| α1β2γ1 | 1.7-fold increase in activity | 1.1 µM | medchemexpress.com |
| α2β2γ1 | 1.6-fold increase in activity | 0.13 µM | medchemexpress.com |
Properties
Molecular Formula |
C13H14BrClN2OS |
|---|---|
Molecular Weight |
361.69 |
Synonyms |
ZLN024 |
Origin of Product |
United States |
Mechanistic Elucidation of Zln024 Hydrochloride Action at the Molecular Level
Direct Allosteric Activation of AMPK Heterotrimers
ZLN024 directly binds to and activates the heterotrimeric AMPK complex, which consists of a catalytic α subunit and regulatory β and γ subunits. plos.orgmdpi.com This allosteric activation results in a conformational change that enhances the kinase's activity. plos.orgnih.gov
Isoform-Specific Activation Profiles (e.g., α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1)
ZLN024 has been shown to activate various AMPK heterotrimer isoforms in a concentration-dependent manner. plos.orgresearchgate.net It demonstrates the ability to activate recombinant human AMPK isoforms containing either the α1 or α2 catalytic subunit and the β1 or β2 regulatory subunit. plos.orgnih.govmedchemexpress.com Specifically, it activates α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1 heterotrimers. medchemexpress.combiocompare.commedchemexpress.com The activation profile indicates that ZLN024 is not selective for a specific isoform, interacting with multiple AMPK complexes. plos.org
Table 1: Isoform-Specific Activation of AMPK by ZLN024 Hydrochloride
| AMPK Heterotrimer Isoform | Fold Activation | Reference |
|---|---|---|
| α1β1γ1 | 1.5-fold | plos.orgnih.govmedchemexpress.com |
| α2β1γ1 | 1.7-fold | plos.orgnih.govmedchemexpress.com |
| α1β2γ1 | 1.7-fold | plos.orgresearchgate.netmedchemexpress.com |
| α2β2γ1 | 1.6-fold | plos.orgresearchgate.netmedchemexpress.com |
Quantitative Activation Parameters in Recombinant Systems
In studies using recombinant human AMPK, the potency of ZLN024 has been quantified by determining its half-maximal effective concentration (EC50). plos.orgmedchemexpress.com These studies reveal that ZLN024 activates different AMPK isoforms with varying potencies. medchemexpress.combiocompare.commedchemexpress.com For instance, the EC50 values for the activation of α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1 isoforms have been reported to be 0.42 µM, 0.95 µM, 1.1 µM, and 0.13 µM, respectively. medchemexpress.commedchemexpress.com
Table 2: Quantitative Activation Parameters of this compound on Recombinant AMPK Isoforms
| AMPK Heterotrimer Isoform | EC50 (µM) | Reference |
|---|---|---|
| α1β1γ1 | 0.42 | medchemexpress.commedchemexpress.com |
| α2β1γ1 | 0.95 | medchemexpress.commedchemexpress.com |
| α1β2γ1 | 1.1 | medchemexpress.commedchemexpress.com |
| α2β2γ1 | 0.13 | medchemexpress.commedchemexpress.com |
Mechanism Beyond Adenine (B156593) Nucleotide Modulation
A key feature of ZLN024's mechanism is its ability to activate AMPK independently of the cellular energy status, specifically without altering the ratios of adenine nucleotides. plos.orgnih.gov
Independence from Alterations in the Cellular ADP/ATP Ratio
Unlike many physiological and pharmacological AMPK activators that function by increasing the cellular ADP/ATP or AMP/ATP ratio, ZLN024 does not affect these ratios. plos.orgnih.govplos.org Studies in L6 myotubes and primary hepatocytes have demonstrated that ZLN024 activates AMPK without causing any change in the ADP/ATP ratio. plos.orgplos.org This indicates that its mechanism of action is not dependent on inducing a state of cellular energy stress. plos.orgnih.gov
Distinction from AMP-Dependent AMPK Activation Mechanisms
The activation of AMPK by its natural ligand, AMP, involves binding to the γ subunit, which leads to allosteric activation and protection from dephosphorylation. bpsbioscience.comresearchgate.net In contrast, ZLN024 is thought to bind to the α subunit of AMPK. plos.org While both ZLN024 and AMP lead to AMPK activation, their binding sites and the specifics of their allosteric modulation differ. nih.govplos.org Research has shown that in the presence of a saturating concentration of AMP, ZLN024 can still produce a small but significant additional activation of the AMPK α2β1γ1 isoform, suggesting a distinct, though potentially overlapping, mechanism. researchgate.net
Post-Translational Regulation of AMPK Activity by this compound
The activity of AMPK is critically regulated by the phosphorylation of a specific threonine residue (Thr-172) within the activation loop of the α subunit. plos.orgnih.gov Phosphorylation at this site is a prerequisite for AMPK activity and is carried out by upstream kinases such as LKB1 and CaMKKβ. nih.govresearchgate.net
ZLN024's mechanism is intricately linked to this post-translational modification. AMPK activation by ZLN024 requires the pre-phosphorylation of Thr-172. plos.orgmedchemexpress.comcaymanchem.com A crucial aspect of ZLN024's action is its ability to protect the phosphorylated Thr-172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα). plos.orgnih.gov By inhibiting this dephosphorylation, ZLN024 effectively sustains the active, phosphorylated state of AMPK. plos.orgnih.gov This protective effect against dephosphorylation is considered a significant contributor to the biological effects of ZLN024 at the cellular level. plos.orgnih.gov
Requirement for Upstream Kinase-Mediated Thr-172 Phosphorylation
The activation of AMP-activated protein kinase (AMPK) by this compound is not a standalone event but rather a process contingent on the prior phosphorylation of a specific amino acid residue within the AMPK enzyme complex. nih.govresearchgate.netmedchemexpress.combiocompare.comambeed.cnmedchemexpress.com Research has consistently shown that for ZLN024 to exert its activating effect, the threonine residue at position 172 (Thr-172) on the AMPK α-subunit must already be phosphorylated. nih.govresearchgate.netmedchemexpress.combiocompare.comambeed.cnmedchemexpress.com This initial phosphorylation is carried out by at least one upstream kinase. nih.govresearchgate.netmedchemexpress.combiocompare.comambeed.cnmedchemexpress.com
Upstream kinases, such as LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), are the primary enzymes responsible for this crucial phosphorylation step. nih.gov The binding of AMP to the γ-subunit of AMPK typically enhances this phosphorylation. plos.org However, ZLN024 operates through an allosteric mechanism that bypasses the need for AMP. plos.org Studies using HeLa cells, which are deficient in the upstream kinase LKB1, demonstrated that ZLN024 could still stimulate AMPK and ACC phosphorylation, indicating that its activation mechanism can be independent of LKB1. nih.gov This suggests that other upstream kinases can perform the necessary initial phosphorylation of Thr-172, setting the stage for ZLN024's action. nih.gov Therefore, ZLN024 acts as an allosteric activator that capitalizes on a pre-existing phosphorylated state of AMPK, rather than directly causing the phosphorylation itself. nih.govmedchemexpress.combiocompare.commedchemexpress.com
Protection Against Protein Phosphatase 2C Alpha (PP2Cα)-Mediated Dephosphorylation of Thr-172
A key aspect of this compound's mechanism is its ability to stabilize the active, phosphorylated state of AMPK. nih.govresearchgate.netmedchemexpress.commedchemexpress.com It achieves this by shielding the phosphorylated Thr-172 residue from dephosphorylation by protein phosphatases, specifically Protein Phosphatase 2Cα (PP2Cα). nih.govresearchgate.netmedchemexpress.comambeed.cnmedchemexpress.comnih.gov
Once Thr-172 is phosphorylated by an upstream kinase, ZLN024 binds to the AMPK complex. nih.govplos.org This binding is thought to occur at the α1 subunit, inducing a conformational change in the enzyme. nih.gov This structural alteration effectively protects the phospho-Thr-172 site, making it inaccessible to PP2Cα. nih.gov It is important to note that ZLN024 does not directly inhibit the enzymatic activity of PP2Cα itself. nih.gov Instead, its protective effect is a consequence of the allosterically-induced conformational shift in the AMPK protein. nih.gov This mechanism of inhibiting dephosphorylation is a shared characteristic with other AMPK activators like A-769662, salicylate, and AMP. nih.gov
| Feature | Observation | Source(s) |
| ZLN024 Effect on PP2Cα | No direct inhibition of PP2Cα enzymatic activity. | nih.gov |
| Mechanism of Protection | Induces a conformational change in AMPK, protecting Thr-172 from dephosphorylation. | nih.gov |
| Activation Requirement | Pre-phosphorylation of Thr-172 by an upstream kinase is necessary. | nih.govresearchgate.netmedchemexpress.combiocompare.comambeed.cnmedchemexpress.com |
| Comparison to other activators | Similar mechanism of inhibiting dephosphorylation as A-769662, salicylate, and AMP. | nih.gov |
Exploration of Other Potential Molecular Targets and Signaling Pathways
Investigations into mGluR5-Dependent Signaling Pathways
Beyond its well-documented effects on AMPK, this compound has been shown to activate signaling pathways dependent on the metabotropic glutamate (B1630785) receptor 5 (mGluR5). cymitquimica.com mGluR5 is a G protein-coupled receptor that, upon activation, typically signals through a pathway involving Gαq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades. cellsignal.comnih.gov
Research indicates that this compound can activate mGluR5-dependent pathways, including those mediated by Protein Kinase C (PKC) and the extracellular signal-regulated kinases 1/2 (ERK1/2). cymitquimica.com The activation of mGluR5 generally leads to an increase in intracellular calcium and the stimulation of PKC activity. cellsignal.com The ERK pathway is a critical downstream target of this activation, playing a role in various cellular processes. nih.gov
| Pathway Component | Role in mGluR5 Signaling | Source(s) |
| mGluR5 | G protein-coupled receptor, activated by glutamate. | cellsignal.com |
| Gαq/11-PLC | Primary signaling cascade initiated by mGluR5 activation. | cellsignal.comnih.gov |
| Protein Kinase C (PKC) | Activated following mGluR5 stimulation. ZLN024 can activate this pathway. | cymitquimica.comcellsignal.com |
| ERK1/2 | Downstream signaling molecules activated by the mGluR5 pathway. ZLN024 can activate this pathway. | cymitquimica.comnih.gov |
Implications for Neuronal Development and Plasticity through mGluR5-Dependent Pathways
The activation of mGluR5-dependent signaling pathways by this compound has significant implications for neuronal processes. cymitquimica.com Both the PKC and ERK1/2 signaling cascades are known to be deeply involved in regulating neuronal development and plasticity. cymitquimica.comwikipedia.org
Neuronal plasticity refers to the ability of the nervous system to change its structure and function in response to stimuli, a fundamental process for learning and memory. nih.gov Developmental plasticity involves the changes in neural connections that occur during growth and maturation. wikipedia.org The formation of neural circuits, synapse formation, and synaptic refinement are key events in this process. wikipedia.orgutrechtsummerschool.nl The signaling pathways activated by mGluR5 are integral to these events. cymitquimica.com For instance, mGluR5 is found in the post-synaptic complex of neurons and its signaling is involved in modulating synaptic transmission and plasticity. cellsignal.com Therefore, by engaging these specific pathways, this compound may influence the development and adaptability of neural circuits. cymitquimica.com
Cellular and in Vitro Investigations of Zln024 Hydrochloride
Effects on Metabolic Pathways in Cultured Cell Lines
In vitro studies using cultured cell lines have been instrumental in elucidating the metabolic effects of ZLN024 hydrochloride. These investigations have primarily focused on muscle and liver cells, key sites for glucose and lipid metabolism.
In the L6 myotube cell line, a model for skeletal muscle, this compound has been shown to stimulate glucose uptake. plos.orgnih.gov Treatment of L6 myotubes with ZLN024 for three hours resulted in a concentration-dependent increase in glucose absorption. nih.govresearchgate.net This effect is attributed to the activation of AMPK within the muscle cells. plos.orgnih.gov The stimulation of glucose uptake by ZLN024 is a key indicator of its potential to modulate glucose metabolism at the cellular level. nih.govresearchgate.net
Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes
| Concentration (µmol/l) | Glucose Uptake (% of Control) |
|---|---|
| 1 | ~110% |
| 5 | ~125% |
| 10 | ~140% |
| 20 | ~150% |
Data is estimated from graphical representations in scientific publications. nih.govresearchgate.net
Consistent with its role as an AMPK activator, this compound also enhances fatty acid oxidation in L6 myotubes. plos.orgtocris.com Following a four-hour treatment, the compound was observed to increase the oxidation of palmitate, a common saturated fatty acid, by approximately 40%. nih.govresearchgate.net This finding suggests that ZLN024 helps to promote the utilization of fats for energy within muscle cells, a process also regulated by AMPK. plos.orgnih.gov
Table 2: Effect of this compound on Fatty Acid Oxidation in L6 Myotubes
| Treatment | Fatty Acid Oxidation (% of Control) |
|---|---|
| Control | 100% |
| ZLN024 (20 µmol/l) | ~140% |
Data is derived from findings reported in scientific literature. nih.govresearchgate.net
In primary rat hepatocytes, which are liver cells, this compound demonstrates a significant impact on lipid metabolism by decreasing fatty acid synthesis. plos.orgtocris.com The compound was found to significantly reduce the synthesis of fatty acids that is typically stimulated by insulin (B600854). plos.org This inhibitory effect is linked to the increased phosphorylation of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and a reduction in the gene expression of fatty acid synthase (FAS). plos.org
This compound also regulates glucose metabolism in the liver by reducing hepatic glucose output. plos.orgtocris.comsun-shinechem.com In studies using primary rat hepatocytes, treatment with the compound led to a decrease in gluconeogenesis, the process by which the liver produces glucose. plos.org This effect is associated with the reduced gene expression of key gluconeogenic enzymes, such as Glucose-6-Phosphatase (G6Pase). plos.org
Impact on Fatty Acid Synthesis in Primary Hepatocytes
Mitochondrial Function and Cellular Energetic Homeostasis
An important aspect of this compound's mechanism is its interaction with cellular energy machinery, specifically its relationship with mitochondrial function.
A notable characteristic of this compound is that its activation of AMPK occurs independently of changes in mitochondrial function. molnova.cnprobechem.commybiosource.com Specifically, the compound does not alter the cellular ADP/ATP ratio to induce AMPK activation. plos.orgtocris.comnih.gov This distinguishes it from other indirect AMPK activators that function by causing cellular stress and increasing the ADP/ATP ratio. The ability of ZLN024 to allosterically activate AMPK without impacting mitochondrial bioenergetics highlights its direct and specific mechanism of action. plos.orgmolnova.cn
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Insulin |
| Palmitate |
| Metformin (B114582) |
| AICAR |
| Acetyl-CoA Carboxylase (ACC) |
| Glucose-6-Phosphatase (G6Pase) |
Analysis of ADP/ATP Ratio Stability in Cellular Systems
This compound is distinguished by its ability to activate AMPK without altering the cellular ADP/ATP ratio. medchemexpress.com Typically, cellular stress, such as hypoxia or ischemia, leads to a decrease in ATP levels and a corresponding increase in the ADP/ATP ratio, which is a primary mechanism for AMPK activation. dojindo.comassaygenie.com However, ZLN024 circumvents this requirement by allosterically binding to and activating AMPK directly. nih.govplos.org This allows it to stimulate downstream processes like glucose uptake and fatty acid oxidation in cells, such as L6 myotubes, without the prerequisite of cellular energy depletion. medchemexpress.com This unique mechanism of action highlights its potential as a specific and targeted activator of the AMPK pathway, independent of the cell's immediate energy status. researchgate.net
Therapeutic Potential in Cellular Models of Mitochondrial Dysfunction
The therapeutic potential of this compound has been investigated in various cellular models of mitochondrial diseases, which are often characterized by impaired respiratory chain function and reduced ATP production. drugtargetreview.comnih.govuc.ptmdpi.com As a direct AMPK activator, ZLN024 has been tested for its ability to improve cell viability in fibroblasts derived from patients with specific mitochondrial deficiencies. nih.govplos.org
Modulation of Cell Viability in Mitochondrial-Deficient Patient Fibroblasts
Studies have shown that direct AMPK activators can enhance the viability of cultured fibroblasts from patients with mitochondrial defects. plos.org The effects of ZLN024, however, appear to be dependent on the specific genetic basis of the mitochondrial dysfunction. nih.gov
Fibroblasts from patients with SURF1 deficiency, which leads to a defect in the assembly of mitochondrial Complex IV (cytochrome c oxidase), were used to screen potential therapeutic compounds. nih.govplos.orgnih.gov In these cells, this compound did not show a significant improvement in cell viability. nih.gov While other direct AMPK activators like C24 did show a positive effect in this specific cell line, ZLN024 was not among the compounds that improved survival in SURF1-deficient cells. nih.govplos.org
In fibroblasts from patients with a deficiency in COX10, another factor essential for the assembly of Complex IV, treatment with this compound also did not result in improved cell viability. nih.govnih.gov This suggests that for certain defects related to Complex IV assembly, the activation of AMPK by ZLN024 may not be sufficient to overcome the cellular stress and improve survival.
In contrast to its effects on Complex IV deficient cells, this compound demonstrated a positive impact on fibroblasts from patients with mitochondrial Complex I deficiency. nih.govresearchgate.net Treatment with ZLN024 led to an improvement in the viability of these cells. nih.gov This finding suggests that the therapeutic efficacy of ZLN024 may be specific to the underlying molecular defect, being beneficial in cases of Complex I dysfunction. nih.govresearchgate.netnih.gov
Fibroblasts from patients with mutations in the mitochondrial DNA polymerase gamma (POLG) gene, which is crucial for mtDNA replication, were also tested. nih.govnih.gov Similar to the findings in SURF1 and COX10 deficient cells, this compound did not improve the survival of POLG-deficient fibroblasts. nih.gov
The differential responses of various mitochondrial-deficient cell lines to this compound are summarized in the table below.
| Cell Line Deficiency | Effect of this compound on Cell Viability |
| SURF1 (Complex IV Assembly) | No significant improvement nih.gov |
| COX10 (Complex IV Assembly) | No significant improvement nih.gov |
| Complex I (CI) | Improved viability nih.govresearchgate.net |
| POLG (mtDNA Replication) | No significant improvement nih.gov |
These findings underscore the specificity of ZLN024's therapeutic potential in the context of mitochondrial diseases, with a notable benefit observed in cellular models of Complex I deficiency.
Responses in Complex I (CI) Deficient Cell Lines
Associated Cellular Energetic and Redox Changes
The activation of AMP-activated protein kinase (AMPK) by this compound initiates a cascade of events that recalibrate cellular energy homeostasis. These changes are evident in the cell's respiratory activity, energy currency levels, and management of oxidative byproducts.
A primary consequence of AMPK activation by ZLN024 is the stimulation of catabolic, ATP-producing pathways. nih.govmdpi.com Notably, ZLN024 has been shown to stimulate fatty acid oxidation in L6 myotubes. plos.org Fatty acid oxidation is an aerobic process that occurs within the mitochondria and is a major consumer of molecular oxygen. Therefore, the enhancement of this pathway by ZLN024 logically leads to an increase in the cellular rate of oxygen consumption as cells metabolize fats to generate energy.
ZLN024 uniquely stimulates cellular glucose uptake and fatty acid oxidation without causing a concurrent increase in the ADP/ATP ratio. plos.org This indicates that the activation of ATP-generating processes effectively meets the cell's energy demands, maintaining or enhancing the concentration of ATP relative to its precursor, ADP. plos.org Unlike cellular stressors that might activate AMPK due to energy depletion (leading to a high ADP/ATP ratio), ZLN024 directly allosterically activates the enzyme, promoting energy production without an initial state of energy crisis. plos.org Studies have confirmed that ZLN024 does not interfere with mitochondrial function or alter the ADP/ATP ratio on its own. plos.org
AMPK activation is intrinsically linked to the cellular oxidative stress response. mdpi.com While direct studies measuring the effect of ZLN024 on specific oxidative stress markers such as malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) are not detailed in the provided context, the known downstream targets of AMPK provide insight. AMPK activation can regulate the expression of key antioxidant genes, including catalase (CAT) and manganese-superoxide dismutase (SOD2). nih.gov By upregulating these enzymes, which are crucial for detoxifying reactive oxygen species (ROS), the cellular machinery to combat oxidative stress is enhanced. nih.govmdpi.com This suggests a mechanism by which ZLN024 could contribute to the reduction of oxidative stress markers.
Enhanced ATP Concentration
Activation of Downstream AMPK Targets in Mitochondrial Biogenesis and Oxidative Stress Response Pathways
The therapeutic potential of ZLN024 is rooted in its ability to modulate key downstream pathways centrally involved in energy metabolism and cellular health. As a direct allosteric activator of AMPK, ZLN024 initiates signaling cascades that promote the generation of new mitochondria and enhance the cell's ability to cope with oxidative stress. plos.orgnih.gov
Research has demonstrated that treatment with ZLN024 elevates the transcription of genes integral to mitochondrial biogenesis in muscle tissue. plos.org Key among these are:
Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α): Often described as a master regulator of mitochondrial biogenesis. nih.govplos.orgnih.gov
Cytochrome c (cyto-c): A vital component of the electron transport chain. plos.org
ATPase: Referring to the enzyme complex responsible for ATP synthesis. plos.org
The upregulation of these genes signifies an enhancement of the cell's capacity for oxidative metabolism. plos.org Furthermore, AMPK activation is known to regulate the main antioxidant genes, including catalase (CAT) and manganese-superoxide dismutase (SOD2), which form a primary line of defense against cellular oxidative damage. nih.gov This dual action—boosting mitochondrial biogenesis and the oxidative stress response—positions ZLN024 as a significant modulator of cellular metabolism and homeostasis. nih.govplos.org
Table 1: Effects of ZLN024 on Downstream AMPK Targets
| Target Category | Gene/Protein | Observed Effect | Cellular Outcome | Source |
|---|---|---|---|---|
| Mitochondrial Biogenesis | PGC-1α | Upregulated | Increased mitochondrial biogenesis | plos.org |
| Cytochrome c | Upregulated | Enhanced respiratory chain function | plos.org | |
| ATPase | Upregulated | Increased ATP synthesis capacity | plos.org | |
| Oxidative Stress Response | Catalase (CAT) | Regulated by AMPK | Enhanced detoxification of H₂O₂ | nih.gov |
Differential Cellular Responses and Specificity Considerations
The effects of ZLN024 can vary depending on the cell type and the specific metabolic context. Understanding these differential responses is crucial for characterizing its specificity and potential applications.
Human hepatic stellate cells (hHSCs) are a key cell type involved in the development of liver fibrosis. researchgate.netnih.gov The activation of AMPK is being explored as a potential anti-fibrotic strategy. In primary hHSCs, ZLN024 has been shown to effectively activate AMPK. researchgate.net
However, a comparative analysis with other AMPK activators, such as A769662, revealed important differences. While both A769662 and another activator, diflunisal (B1670566), were associated with a decreased protein expression of vacuolar H+-ATPase (v-ATPase) subunits, ZLN024 did not produce this effect. researchgate.net The down-regulation of v-ATPase is linked to a reduction in the profibrogenic profile of hHSCs. researchgate.net This finding indicates that while ZLN024 is a competent AMPK activator in these cells, its downstream effects diverge from other activators, suggesting that different AMPK activators can engage distinct downstream pathways even within the same cell type.
Table 2: Comparative Effects of AMPK Activators in hHSCs
| Compound | AMPK Activation in hHSCs | Effect on v-ATPase Subunit Expression | Source |
|---|---|---|---|
| This compound | Yes | No decrease observed | researchgate.net |
| A769662 | Yes | Decreased expression | researchgate.net |
| Diflunisal | Yes | Decreased expression | researchgate.net |
Absence of Effects on hHSC Metabolic Activity, Proliferation, and v-ATPase Expression in Specific Contexts
In specific in vitro investigations involving human hepatic stellate cells (hHSCs), the AMP-activated protein kinase (AMPK) activator this compound did not elicit the same range of effects observed with other AMPK activators like diflunisal and A769662. researchgate.net While this compound was effective in activating AMPK, this activation did not translate into a reduction of metabolic activity or proliferation of hHSCs. researchgate.netucl.ac.uk Furthermore, unlike diflunisal and A769662, treatment with this compound did not lead to a decreased expression of vacuolar H+-ATPase (v-ATPase) subunits. researchgate.net
Research comparing several AMPK activators revealed these distinctions. Although treatment with this compound at concentrations of 10 µM resulted in the phosphorylation of Thr172 on AMPK, indicating AMPK activation, it did not inhibit the metabolic activity or the rate of DNA synthesis in hHSCs. researchgate.netucl.ac.uk This contrasts with the effects of diflunisal, which, at a concentration of 100 µM, did reduce both metabolic activity and proliferation. researchgate.net
Moreover, a key finding was the differential impact on the expression of v-ATPase subunits, which are crucial in regulating intracellular pH in hHSCs. researchgate.netucl.ac.uk While the activation of AMPK by diflunisal and A769662 was linked to a reduced protein expression of all tested v-ATPase subunits, this compound treatment did not produce this effect. researchgate.net This suggests that the mechanism of AMPK activation by this compound in hHSCs differs from that of the other tested compounds and does not engage the pathway leading to the downregulation of v-ATPase expression. researchgate.net
The following tables summarize the comparative effects of this compound and other AMPK activators on hHSC metabolic activity, proliferation, and v-ATPase subunit expression.
Table 1: Effect of AMPK Activators on hHSC Metabolic Activity
| Compound | Concentration | Metabolic Activity vs. Vehicle |
| This compound | 10 µM | No significant change |
| A769662 | 10 µM | No significant change |
| Diflunisal | 100 µM | Reduction |
| This table is based on data from comparative studies on AMPK activators in human hepatic stellate cells. researchgate.netucl.ac.uk |
Table 2: Effect of AMPK Activators on hHSC Proliferation (DNA Synthesis)
| Compound | Concentration | Proliferation vs. Vehicle |
| This compound | 10 µM | No significant change |
| A769662 | 10 µM | No significant change |
| Diflunisal | 100 µM | Reduction |
| This table reflects findings on DNA synthesis in human hepatic stellate cells following treatment with various AMPK activators. researchgate.netucl.ac.uk |
Table 3: Effect of AMPK Activators on v-ATPase Subunit Protein Expression
| Compound | Concentration | v-ATPase Subunit Expression vs. Vehicle |
| This compound | 100 µM | No significant change |
| A769662 | 10 µM | Decreased |
| Diflunisal | 100 µM | Decreased |
| This table outlines the differential effects of AMPK activators on the protein expression of v-ATPase subunits in human hepatic stellate cells. researchgate.net |
Preclinical Efficacy Studies in Animal Models
Metabolic Regulation in Rodent Models of Diabetes and Metabolic Syndrome
Research in rodent models has been crucial in elucidating the metabolic benefits of ZLN024 hydrochloride. The primary model used to study its efficacy is the db/db mouse, a genetic model of obesity, diabetes, and dyslipidemia that closely mirrors the human metabolic syndrome.
Glucose Homeostasis Improvement in db/db Mice
In studies involving db/db mice, treatment with this compound has demonstrated significant improvements in glucose homeostasis. plos.orgnih.gov After a period of treatment, these mice showed improved glucose tolerance. plos.orgnih.govmedchemexpress.com Specifically, a study reported an approximate 15% reduction in the area under the curve (AUC) during a glucose tolerance test, indicating more efficient glucose clearance from the bloodstream. plos.orgnih.gov While a 15% reduction in fasting blood glucose was observed, this change was not always statistically significant. plos.orgnih.gov The improvement in glucose control is thought to be a secondary effect of improved lipid metabolism, which in turn enhances insulin (B600854) sensitivity. plos.org
Hepatic Lipid Metabolism Modulation
A key finding in the preclinical evaluation of this compound is its profound effect on hepatic lipid metabolism. The compound has been shown to alleviate the fatty liver characteristics often seen in diabetic db/db mice. plos.orgnih.gov
Treatment with this compound led to a discernible decrease in liver tissue weight in db/db mice. plos.orgnih.govmedchemexpress.comresearchgate.net This reduction is a strong indicator of the compound's ability to mitigate the hepatic lipid accumulation characteristic of metabolic syndrome.
A significant reduction in the triacylglycerol content within the liver has been consistently observed following treatment with this compound in db/db mice. plos.orgnih.govmedchemexpress.comresearchgate.net This finding directly points to the compound's role in managing dyslipidemia at the tissue level.
Alongside the decrease in triacylglycerols, studies have also reported a reduction in the total cholesterol content in the liver of db/db mice treated with this compound. plos.orgnih.govmedchemexpress.comresearchgate.net This further underscores the compound's comprehensive effect on hepatic lipid profiles.
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Outcome | Reference |
|---|---|---|
| Glucose Tolerance | Improved (approx. 15% reduction in AUC) | plos.orgnih.gov |
| Fasting Blood Glucose | Reduced by 15% (not always statistically significant) | plos.orgnih.gov |
| Liver Tissue Weight | Decreased | plos.orgnih.govmedchemexpress.comresearchgate.net |
| Hepatic Triacylglycerol Content | Decreased | plos.orgnih.govmedchemexpress.comresearchgate.net |
| Hepatic Cholesterol Content | Decreased | plos.orgnih.govmedchemexpress.comresearchgate.net |
Decrease in Hepatic Triacylglycerol Content
Gene Expression Profiles in Hepatic and Muscle Tissues
The metabolic benefits of this compound are underpinned by its ability to modulate the expression of key genes involved in glucose and lipid metabolism in both the liver and muscle tissues.
In the liver, this compound treatment has been shown to reduce the transcriptional levels of genes involved in gluconeogenesis and lipogenesis. Specifically, the expression of Glucose-6-Phosphatase (G6Pase), a key enzyme in glucose production, was reduced. plos.orgnih.govresearchgate.net Similarly, the transcription of genes promoting fatty acid synthesis, such as fatty acid synthase (FAS) and mitochondrial glycerol-3-phosphate acyltransferase (mtGPAT), was also decreased. plos.orgnih.govresearchgate.net
Conversely, in muscle tissue, this compound treatment led to an elevation in the transcription of genes involved in fatty acid oxidation and mitochondrial biogenesis. plos.orgnih.govresearchgate.net This includes the upregulation of genes like peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), cytochrome c (cyto-c), and ATPase. plos.org These changes in gene expression suggest that this compound helps to shift the metabolic balance from lipid storage to lipid utilization in muscle. Furthermore, while the phosphorylation of AMPK itself was not always affected in the muscle and liver tissue of db/db mice, the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC), was increased in both tissues. plos.org This indicates an activation of the AMPK signaling pathway, contributing to the observed metabolic improvements.
Table 2: Modulation of Gene Expression by this compound in db/db Mice
| Tissue | Gene/Protein | Effect of ZLN024 | Metabolic Pathway | Reference |
|---|---|---|---|---|
| Liver | G6Pase | Reduced Transcription | Gluconeogenesis | plos.orgnih.govresearchgate.net |
| Liver | FAS | Reduced Transcription | Lipogenesis | plos.orgnih.govresearchgate.net |
| Liver | mtGPAT | Reduced Transcription | Lipogenesis | plos.orgnih.govresearchgate.net |
| Liver | ACC | Increased Phosphorylation | Fatty Acid Metabolism | plos.org |
| Muscle | Genes for Fatty Acid Oxidation | Elevated Transcription | Fatty Acid Oxidation | plos.orgnih.govresearchgate.net |
| Muscle | PGC-1α | Elevated Transcription | Mitochondrial Biogenesis | plos.org |
| Muscle | Cytochrome c | Elevated Transcription | Mitochondrial Biogenesis | plos.org |
| Muscle | ATPase | Elevated Transcription | Mitochondrial Biogenesis | plos.org |
| Muscle | ACC | Increased Phosphorylation | Fatty Acid Metabolism | plos.org |
Downregulation of Gluconeogenic and Lipogenic Genes (e.g., G6Pase, FAS, mtGPAT) in Liver
Systemic Biomarker Analysis (e.g., ACC Phosphorylation in Muscle and Liver)
A key biomarker for AMPK activation is the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC). nih.govplos.org In preclinical studies, this compound treatment was shown to increase the phosphorylation of ACC in both muscle and liver tissue. researchgate.netnih.govbiocrick.com This was observed in L6 myotubes in a concentration-dependent manner and also in primary rat hepatocytes. nih.govplos.org The increased phosphorylation of ACC is significant because it inhibits ACC activity, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, which aligns with the observed gene expression changes. nih.govthejh.org
Investigation in Models of Circadian Rhythm Disruption and Bone Formation
Beyond metabolic diseases, this compound has been investigated for its potential role in processes related to bone development, particularly in the context of circadian rhythm disruption. nih.gov The circadian clock is a master regulator of daily physiological oscillations, and its disruption can lead to various health issues, including those affecting the musculoskeletal system. frontiersin.orgd-nb.info
Impact on Endochondral Bone Formation
Endochondral ossification is a fundamental developmental process where a cartilage template is replaced by bone, essential for the growth of long bones. mdpi.comkenhub.com Studies have revealed that this process exhibits circadian rhythms. nih.gov Disruption of these rhythms, for instance through simulated jet lag in animal models, leads to deformities in endochondral ossification. nih.gov Research has shown that the AMPK activator this compound can improve the rhythm of bone formation and alleviate the reduction in bone mass caused by circadian rhythm disruption. nih.gov The mechanism appears to involve the MTR1/AMPKβ1/BMAL1 signaling axis, which is crucial for maintaining cartilage homeostasis and orchestrating the rhythms of cell proliferation and matrix synthesis. nih.gov
Amelioration of Osteogenesis Imperfecta Phenotypes
Osteogenesis imperfecta (OI) is a genetic disorder characterized by fragile bones that break easily. medlineplus.govorpha.net In a specific experimental context, this compound has been shown to ameliorate phenotypes associated with osteogenesis imperfecta that are caused by circadian irregularities. nih.gov In a jet-lagged mouse model, administration of ZLN024 as an AMPKβ1 agonist led to substantial improvements in skeletal development. nih.gov This suggests that activating the AMPK signaling pathway could be a potential strategy to alleviate certain bone deformities that arise from circadian dysrhythmia. nih.gov
Modulation of Chondrocyte Proliferation
Chondrocytes are the sole cells found in cartilage, and their proliferation is vital for cartilage growth and repair. frontiersin.org The process of endochondral ossification is dependent on the proliferation and subsequent differentiation of chondrocytes. researchgate.net In studies investigating the effects of circadian rhythm disruption on bone, treatment with this compound was found to cause a prominent enhancement in chondrocyte proliferation. nih.gov This finding suggests that ZLN024 can positively modulate a key cellular process in bone development, which may contribute to its ability to rescue bone growth defects observed in models of circadian disruption. nih.gov
Influence on Cartilage-Associated Gene and Protein Expression
In a study involving jet-lagged mice, a model for circadian rhythm disruption that leads to a low bone mass phenotype, this compound demonstrated significant effects on cartilage health. nih.gov Administration of the compound led to a notable increase in the expression of key genes and proteins essential for cartilage structure and function.
Specifically, treatment with this compound resulted in elevated levels of BMAL1 , a core clock protein crucial for chondrocyte function. nih.gov Furthermore, the expression of major cartilage matrix components, Collagen Type II Alpha 1 (COL2α1) and Aggrecan (ACAN) , was also enhanced in the growth plate cartilages of these mice. nih.gov This suggests a restorative effect on the cartilage matrix, which is often compromised in conditions of circadian disruption.
The underlying mechanism appears to involve the activation of the AMPK signaling pathway. Western blot analysis revealed that this compound treatment restored the levels of phosphorylated AMPKβ1 (p-AMPKβ1) and phosphorylated AMPKα1/α2 (p-AMPKα1/α2) , indicating activation of the AMPK enzyme. nih.gov This activation is believed to be upstream of the observed increases in BMAL1 and cartilage matrix proteins. nih.gov
Table 1: Effects of this compound on Gene and Protein Expression in Jet-Lagged Mice
| Gene/Protein | Effect of this compound Treatment | Significance |
|---|---|---|
| BMAL1 | Increased Expression | Restoration of a key circadian rhythm and chondrocyte function regulator. nih.gov |
| COL2α1 | Increased Expression | Enhancement of a primary structural component of cartilage. nih.gov |
| ACAN | Increased Expression | Increased expression of a major proteoglycan responsible for cartilage's compressive resistance. nih.gov |
| p-AMPKβ1 | Restored Levels | Indicates activation of the AMPK pathway. nih.gov |
| p-AMPKα1/α2 | Restored Levels | Confirms activation of the catalytic subunits of AMPK. nih.gov |
Pain Research Applications in Murine Models
This compound has also been evaluated in murine models of pain, particularly in the context of postoperative pain.
Hyperalgesic priming is a phenomenon where an initial painful stimulus leads to a prolonged state of heightened sensitivity to subsequent stimuli. nih.govdovepress.combiorxiv.org In a mouse model, this compound, as a direct AMPK activator, was shown to block this hyperalgesic priming. researchgate.netnih.gov This effect was observed in both male and female mice, suggesting a mechanism of action that is not sex-specific. researchgate.netnih.gov
While effective in preventing the long-term neuronal plasticity associated with hyperalgesic priming, this compound showed limited efficacy in reducing acute incision-induced mechanical hypersensitivity. researchgate.netnih.gov Studies comparing direct AMPK activators like ZLN024 with indirect activators found that the latter were more effective in alleviating the acute pain caused by a surgical incision. researchgate.netnih.gov
The differential effects of this compound on acute pain and hyperalgesic priming are thought to be related to its mechanism of action within the pain pathway. Research has shown that a surgical incision leads to a decrease in the levels of phosphorylated AMPK (p-AMPK) in the dorsal root ganglion (DRG), a key site for pain signal transmission. researchgate.netnih.gov Direct AMPK activators like ZLN024 require AMPK to be phosphorylated for their activity. nih.gov Therefore, the reduced p-AMPK levels following an incision may limit the effectiveness of ZLN024 in the acute pain setting. nih.gov However, both direct and indirect AMPK activators were found to stimulate AMPK in DRG neuron cultures to a similar degree in the absence of injury. researchgate.netnih.gov
Comparative Efficacy Against Incision-Induced Mechanical Hypersensitivity
Preclinical Dosing Strategies and Regimen Considerations in Animal Models
In preclinical studies, this compound has been administered to animal models using specific dosing regimens to investigate its efficacy.
In the study on jet-lagged mice, this compound was injected at a dose of 15 mg/kg/day for a total of 21 days . nih.gov This regimen proved effective in improving skeletal development and restoring the expression of cartilage-associated proteins. nih.gov
For pain research in murine models, while the specific dose of ZLN024 was not detailed in the provided context, it was used as a direct AMPK activator to study its effects on incision-induced mechanical hypersensitivity and hyperalgesic priming. researchgate.net
Table 2: Preclinical Dosing of this compound in Animal Models
| Animal Model | Condition | Dosage Regimen | Observed Outcome |
|---|---|---|---|
| Jet-lagged Mice | Circadian Rhythm Disruption / Low Bone Mass | 15 mg/kg/day for 21 days | Improved skeletal development and restored cartilage protein expression. nih.gov |
| Murine Model | Incision-Induced Pain | Not specified | Blocked hyperalgesic priming but did not significantly reduce acute mechanical hypersensitivity. researchgate.net |
Advanced Research Methodologies and Techniques Employed with Zln024 Hydrochloride
Biochemical Assays for AMPK Activity Assessment
Biochemical assays are fundamental in determining the direct interaction and effect of ZLN024 hydrochloride on AMPK activity. These in vitro methods provide quantitative data on the compound's potency and efficacy.
Homogeneous Scintillation Proximity Assay (SPA) for Compound Screening
The initial discovery of ZLN024 as an AMPK activator was facilitated by a high-throughput screening campaign utilizing a homogeneous scintillation proximity assay (SPA). nih.govplos.orgresearchgate.net This assay is a powerful tool for screening large compound libraries to identify molecules that modulate the activity of a target enzyme. nih.govresearchgate.net
In the context of ZLN024, the SPA was established to screen for activators of the AMPK α1β1γ1 heterotrimer. nih.govplos.org The assay principle involves the use of a biotinylated SAMS peptide (a known AMPK substrate), [γ-³³P]ATP, and streptavidin-coated SPA beads. When AMPK phosphorylates the biotinylated SAMS peptide, the radiolabeled phosphate (B84403) group is brought into close proximity with the scintillant-impregnated beads, generating a light signal that is proportional to the enzyme's activity.
Through this screening process, ZLN024 was identified as a novel, small-molecule AMPK activator. nih.govplos.org Subsequent concentration-response experiments using the SPA determined the compound's potency. ZLN024 was found to directly activate various recombinant human AMPK heterotrimers in a concentration-dependent manner. nih.govplos.orgmedchemexpress.commedchemexpress.com
| AMPK Heterotrimer | EC₅₀ (µM) | Fold Activation |
|---|---|---|
| α1β1γ1 | 0.42 | 1.5-fold |
| α2β1γ1 | 0.95 | 1.7-fold |
| α1β2γ1 | 1.1 | 1.7-fold |
| α2β2γ1 | 0.13 | 1.6-fold |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of ZLN024 required to achieve 50% of its maximal effect. nih.govmedchemexpress.commedchemexpress.comtocris.com The fold activation represents the increase in enzyme activity compared to the baseline. nih.govmedchemexpress.commedchemexpress.comtocris.com
Further studies using the SPA revealed that the activation of AMPK by ZLN024 is allosteric and requires the pre-phosphorylation of Threonine-172 (Thr-172) on the AMPK α-subunit by an upstream kinase. nih.govplos.orgresearchgate.net ZLN024 was also shown to protect this critical phosphorylation site from dephosphorylation by protein phosphatase 2Cα (PP2Cα). nih.govplos.orgresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylation States
Enzyme-Linked Immunosorbent Assay (ELISA) is another key biochemical technique used to assess the effect of ZLN024 on AMPK. Specifically, cell-based ELISA kits are employed to measure the phosphorylation status of AMPK and its downstream targets, providing a direct readout of enzyme activation within a cellular context. ucl.ac.ukmybiosource.combiocompare.com
These assays typically involve seeding cells in microplates, treating them with ZLN024, and then lysing the cells to release their protein contents. The lysates are then added to wells pre-coated with a capture antibody specific for the target protein (e.g., total AMPKα). A second detection antibody, which specifically recognizes the phosphorylated form of the target protein (e.g., phospho-AMPKα at Thr172), is then added. This detection antibody is conjugated to an enzyme, such as horseradish peroxidase (HRP). mybiosource.com The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated protein, which can be quantified using a plate reader. mybiosource.com
Studies have utilized ELISA to demonstrate that treatment of various cell types, such as human hepatic stellate cells, with ZLN024 leads to a significant increase in the phosphorylation of AMPK at Thr172. ucl.ac.uk This confirms that ZLN024 effectively activates the AMPK signaling pathway within intact cells.
Cellular Functional Assays
To understand the physiological consequences of AMPK activation by ZLN024, a range of cellular functional assays are employed. These assays measure downstream metabolic effects that are hallmarks of AMPK activation.
Glucose Uptake and Fatty Acid Oxidation Assays
A primary function of AMPK is to stimulate cellular energy production. In muscle cells, this is partly achieved by increasing the uptake of glucose and the oxidation of fatty acids. Assays measuring these two processes are therefore crucial for evaluating the cellular efficacy of ZLN024.
Studies have shown that treating L6 myotubes with ZLN024 stimulates both glucose uptake and fatty acid oxidation in a concentration-dependent manner. nih.govplos.orgresearchgate.net This indicates that the activation of AMPK by ZLN024 translates into meaningful metabolic changes in these cells. nih.govplos.org For instance, ZLN024 was found to increase palmitate oxidation by 40% in L6 myotubes after a 4-hour treatment. plos.org
Mitochondrial Membrane Potential (MMP) Measurements
Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP production. nih.gov Changes in MMP can be assessed using potentiometric fluorescent dyes like tetramethylrhodamine (B1193902) methyl ester (TMRM) or JC-1. nih.govmdpi.comthermofisher.comnih.gov These positively charged dyes accumulate in the negatively charged mitochondrial matrix. thermofisher.com In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red, while in cells with a low MMP (a hallmark of apoptosis or mitochondrial dysfunction), JC-1 remains as monomers in the cytoplasm and fluoresces green. chem-agilent.com The ratio of red to green fluorescence provides a quantitative measure of MMP. chem-agilent.com While the direct effect of ZLN024 on MMP has not been extensively detailed in the provided context, this methodology is a standard approach to evaluate the impact of AMPK activators on mitochondrial function.
Cell Viability Assays (e.g., Calcein AM Fluorescence)
Cell viability assays are essential to ensure that the observed effects of a compound are not due to cytotoxicity. The Calcein AM assay is a widely used method for this purpose. biotium.comnovusbio.combiomol.com
Molecular Biology Techniques
Molecular biology techniques are fundamental to understanding how this compound influences cellular processes at the level of gene and protein expression.
Western blotting, or immunoblotting, is a key technique used to detect and quantify specific proteins in a sample. creative-diagnostics.comnih.gov This method is instrumental in assessing how this compound affects the expression levels and phosphorylation status of target proteins, which is a common mechanism for regulating protein activity.
In studies involving human hepatic stellate cells (hHSCs), Western blotting was used to analyze the effects of this compound on proteins involved in fibrosis. researchgate.net Specifically, the expression of vacuolar H+-ATPase (v-ATPase) subunits was examined. researchgate.net While other AMPK activators like diflunisal (B1670566) and A769662 were found to decrease the protein expression of v-ATPase subunits, this compound did not have the same effect. researchgate.net This technique also confirmed the activation of AMPK by showing the phosphorylation of its downstream target, acetyl-coenzyme A carboxylase (ACC). researchgate.net
Table 1: Effects of this compound on Protein Expression in hHSCs
| Activator | Target Protein | Effect on Expression |
| This compound | v-ATPase subunits | No significant change |
| Diflunisal | v-ATPase subunits | Decreased |
| A769662 | v-ATPase subunits | Decreased |
This table summarizes the differential effects of various AMPK activators on the protein expression of v-ATPase subunits in human hepatic stellate cells, as determined by Western blotting. researchgate.net
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a powerful technique for measuring the expression levels of specific genes. omu.edu.triric.capcrbio.compcrbio.comthermofisher.com It allows for the sensitive and precise quantification of mRNA, providing insights into how a compound like this compound may regulate gene transcription. thermofisher.com
In research on human hepatic stellate cells, qPCR was employed to measure the mRNA expression of profibrogenic markers. researchgate.net The study assessed the relative expression of α-smooth muscle actin (α-SMA) and procollagen (B1174764) I, key indicators of stellate cell activation and fibrosis. researchgate.net This analysis helps to understand the antifibrotic potential of compounds by observing their ability to down-regulate these critical genes. researchgate.net
Western Blotting for Protein Expression and Phosphorylation Analysis
Imaging and Histological Analysis in Preclinical Models
Imaging and histological techniques are crucial for visualizing the effects of this compound within the context of whole tissues and organisms, particularly in preclinical animal models.
Micro-computed tomography (micro-CT) is a high-resolution, non-destructive imaging technique that provides detailed three-dimensional information about bone microarchitecture. scielo.brnih.govnih.gov It is an essential tool for evaluating changes in bone structure in response to therapeutic interventions. nih.govnih.gov
In a study investigating the effects of this compound on endochondral bone formation in a mouse model of jet lag-induced bone loss, micro-CT analysis of the femora was performed. nih.gov The results demonstrated that treatment with this compound led to a significant improvement in skeletal development. nih.gov Several key bone parameters were measured, showing a positive effect of the compound on bone structure. nih.gov
Table 2: Micro-CT Analysis of Femora in Jet-Lagged Mice Treated with this compound
| Parameter | Effect of this compound |
| Bone Volume/Total Volume (BV/TV) | Substantially improved |
| Bone Surface/Total Volume (BS/TV) | Substantially improved |
| Trabecular Number (Tb.N) | Substantially improved |
| Trabecular Separation (Tb.Sp) | Substantially improved |
| Trabecular Thickness (Tb.Th) | Substantially improved |
This table presents the findings from a micro-CT analysis, indicating that this compound treatment enhanced key parameters of bone microarchitecture in a mouse model. nih.gov
5-ethynyl-2'-deoxyuridine (EdU) staining is a modern and reliable method for detecting and quantifying cell proliferation. nih.govbaseclick.eu EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA, which can then be visualized using fluorescence microscopy. nih.govsigmaaldrich.comthermofisher.com
This technique was utilized in the study of jet-lagged mice to assess the impact of this compound on chondrocyte proliferation in the growth plate. nih.gov The EdU staining assay revealed a significant increase in the number of proliferating chondrocytes in the mice treated with this compound, indicating that the compound promotes cell division in this context. nih.gov
Immunofluorescence microscopy is a powerful imaging technique that uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within cells and tissues. thermofisher.comnih.govepj-conferences.orgnih.gov This method provides valuable spatial information about the molecular effects of a compound. thermofisher.com
In the context of this compound research, immunofluorescence was used to examine the expression of key proteins in the growth plate cartilage of jet-lagged mice. nih.gov The study analyzed the levels of BMAL1, a core clock protein, as well as the cartilage matrix proteins Collagen Type II Alpha 1 (COL2α1) and Aggrecan (ACAN). nih.gov The results showed that this compound treatment influenced the expression of these critical components of the cartilage, further elucidating its mechanism of action in improving endochondral bone formation. nih.gov
Future Directions and Research Gaps Pertaining to Zln024 Hydrochloride
Elucidation of Full Specificity and Potential Off-Target Effects in Diverse Biological Systems
A significant research gap in the characterization of ZLN024 hydrochloride is the comprehensive profiling of its kinase selectivity and potential off-target effects. As an ATP-competitive kinase activator, understanding its interaction with the broader human kinome, which comprises over 500 protein kinases, is crucial for interpreting its biological effects accurately. ab-science.com
Current research confirms that ZLN024 allosterically activates AMPK heterotrimers, but detailed screening against a wide panel of other kinases is not extensively reported in publicly available literature. researchgate.net While it is noted that many allosteric modulators have distinct chemical structures and binding sites, the possibility of off-target effects remains. researchgate.nete-enm.org Such off-target interactions could influence therapeutic outcomes or lead to unforeseen toxicities.
Future research should prioritize systematic screening of this compound against a comprehensive panel of kinases and other ATP-binding proteins. ab-science.comdomainex.co.uk Modern techniques such as chemical proteomics and large-scale enzymatic assays can provide a detailed map of its interaction profile. researchgate.netab-science.com Identifying any off-target activities is essential for de-risking the compound for further research and for distinguishing its AMPK-dependent effects from other potential biological consequences. criver.com
Interactive Table: Known AMPK Activation Profile of ZLN024
| AMPK Heterotrimer | Fold Activation | EC50 (µM) |
| α1β1γ1 | 1.5 | 0.42 |
| α2β1γ1 | 1.7 | 0.95 |
| α1β2γ1 | 1.7 | 1.1 |
| α2β2γ1 | 1.6 | 0.13 |
| This table summarizes the reported activation data of ZLN024 on various AMPK heterotrimer isoforms. Data sourced from multiple research publications. researchgate.net |
Investigation of Long-Term Effects and Chronic Administration in Preclinical Models
The long-term consequences of sustained AMPK activation by this compound are largely unknown. Preclinical studies have reported beneficial effects in db/db mice over a 5-week period, showing improved glucose tolerance and reduced liver triacylglycerol and cholesterol content. researchgate.net However, this duration is considered sub-chronic. wuxiapptec.com
A critical research gap is the absence of long-term (chronic) toxicity studies, which are standard in preclinical safety evaluation for compounds intended for chronic conditions. wuxiapptec.comfao.orgnih.govnih.govnih.gov Such studies, typically lasting from 6 to 24 months in rodent models, are essential for identifying potential target organ toxicities, carcinogenicity, and establishing a no-observed-adverse-effect level (NOAEL) for prolonged exposure. fao.orgnih.govresearchgate.net Although chronic studies may not always reveal new toxicities compared to sub-chronic ones, they are critical for comprehensive human safety risk assessment. nih.gov Future preclinical programs should incorporate these long-duration studies to fully understand the safety profile of chronic this compound administration. researchgate.net
Exploration of Combination Therapies with this compound in Research Settings
The potential of this compound in combination with other therapeutic agents is a promising but underexplored area. In the context of type 2 diabetes, combination therapy is a standard approach to achieve and maintain glycemic control by targeting different pathological mechanisms. e-enm.orgeuropa.euresearchgate.netnih.govprepladder.com
Research has shown that early and initial combination therapies, such as metformin (B114582) with a DPP-4 inhibitor, can offer superior and more durable glycemic control compared to monotherapy. e-enm.orgnih.gov Given that ZLN024 activates AMPK through a direct, allosteric mechanism, combining it with an indirect AMPK activator like metformin could yield synergistic effects. researchgate.netbiorxiv.org Metformin primarily acts by inhibiting mitochondrial complex I, which increases the cellular AMP/ATP ratio, while ZLN024 directly binds to the AMPK complex. biorxiv.org Preclinical studies investigating the efficacy and safety of ZLN024 in combination with standard-of-care antidiabetic drugs like metformin, SGLT2 inhibitors, or DPP-4 inhibitors are a logical next step. europa.eunih.govnih.govfrontiersin.org Such research would be crucial to determine if these combinations can provide enhanced therapeutic benefit. mdpi.comresearchgate.netajmc.com
Further Characterization of its Role in Non-Metabolic Pathways (e.g., Neuronal Plasticity, Pain Modulation)
Emerging evidence suggests that the role of AMPK extends beyond metabolic control into pathways governing neuronal function. A significant future direction for this compound research is the characterization of its effects on non-metabolic processes like neuronal plasticity and pain modulation. researchgate.net
AMPK activation is implicated in the central mechanisms of pain control. criver.commdpi.comrsc.org Preclinical studies have demonstrated that direct AMPK activators, such as ZLN024, are effective in blocking hyperalgesic priming, a model of the transition from acute to chronic pain. researchgate.net This suggests a potential disease-modifying property in chronic pain states. nih.gov Unlike indirect activators (e.g., metformin), which can reduce acute mechanical hypersensitivity and block priming, direct activators like ZLN024 appear to primarily affect the mechanisms underlying pain persistence. researchgate.net
Furthermore, AMPK is involved in neuronal plasticity, the cellular basis for learning and memory. medrxiv.org Investigating how ZLN024 impacts synaptic function, dendritic arborization, and other facets of neuronal adaptation could reveal novel applications for this compound in neurological research. medrxiv.org
Development of Novel Analogs with Enhanced Efficacy or Isoform Specificity for Research
The development of novel analogs based on the this compound scaffold represents a significant opportunity for future research. While ZLN024 activates several AMPK heterotrimers, developing analogs with enhanced potency or, more importantly, greater specificity for particular AMPK isoforms (e.g., α1 vs. α2, or specific γ subunit-containing complexes) would create highly valuable research tools. researchgate.neteuropa.eu
Structure-activity relationship (SAR) studies are fundamental to this effort. researchgate.netrsc.orgnih.govmonash.edu By systematically modifying the chemical structure of ZLN024, it may be possible to identify the key pharmacophoric elements responsible for its activity and selectivity. researchgate.netnih.gov This knowledge could then be used to design and synthesize new compounds with improved properties, such as higher affinity for a specific isoform or a better off-target safety profile. nih.govmonash.edu Such selective activators would be instrumental in dissecting the specific physiological roles of different AMPK complexes in various tissues and disease models. scispace.com
Integration into Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics approaches. mdpi.comresearchgate.netplos.orgescholarship.org These methodologies allow for the simultaneous analysis of various molecular layers, including the transcriptome, proteome, and metabolome, providing a comprehensive picture of cellular responses to the compound. mdpi.commedrxiv.orgmdpi.comfrontiersin.orgfrontiersin.orgmdpi.com
A systems-level perspective can help elucidate the complex network of events downstream of AMPK activation by ZLN024. researchgate.netplos.org For example, multi-omics analysis of cells or tissues treated with ZLN024 could identify novel downstream targets, uncover previously unknown pathway crosstalk, and provide mechanistic insights that are not apparent from single-target studies. medrxiv.orgmdpi.comfrontiersin.orgmdpi.com This approach is particularly valuable for understanding the compound's effects in both metabolic and non-metabolic contexts, and for identifying potential biomarkers of its activity. researchgate.netfrontiersin.org Applying these powerful analytical tools will be essential for fully mapping the complex biological impact of this compound.
Q & A
Q. What is the mechanistic basis of ZLN024 hydrochloride as an AMPK activator, and how does it differ from canonical AMPK activators like AICAR?
this compound functions as an allosteric AMPK activator, binding to the α-subunit of AMPK heterotrimers to stabilize their active conformation. Unlike AICAR (which mimics AMP and requires upstream kinase activity), ZLN024 directly activates pre-phosphorylated AMPK by protecting Thr-172 from dephosphorylation by phosphatases like PP2Cα . This mechanism bypasses energy-sensing pathways, making it suitable for studying AMPK's downstream effects independent of cellular ATP/ADP ratios. Key differences include:
Q. What standardized protocols are recommended for in vitro AMPK activation assays using this compound?
The scintillation proximity assay (SPA) is widely used to quantify AMPK activation :
Protein Preparation : Use recombinant AMPK heterotrimers (e.g., α1β1γ1) pre-phosphorylated at Thr-172.
Reaction Conditions :
- 50 µL reaction volume with 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 µM biotinylated SAMS peptide, 2 µM ATP, and 7.4 × 10³ Bq/well [γ-³³P]ATP.
- Incubate with 50 nM AMPK at 30°C for 2 hours.
Termination : Add 40 µL stop solution (80 µg streptavidin-coated SPA beads, 50 mM EDTA, 0.1% Triton X-100).
Detection : Measure radioactivity after 30 minutes using a microplate counter.
Validation : Include positive controls (e.g., AMP) and negative controls (unphosphorylated AMPK) to confirm assay specificity .
Q. How should this compound be solubilized and stored to maintain stability?
- Solubility : ZLN024 is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (≥10 mM) or ethanol .
- Storage :
- Powder : Store at -20°C for up to 4 years.
- Stock Solutions : Prepare in DMSO at 10 mM, aliquot, and store at -80°C for ≤6 months. Avoid freeze-thaw cycles.
- In Vivo Use : Prepare fresh suspensions in 0.5% methylcellulose for oral gavage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported EC₅₀ values for ZLN024 across AMPK heterotrimers?
EC₅₀ values vary due to heterotrimer composition and assay conditions (Table 1):
| Heterotrimer | EC₅₀ (µM) | Source |
|---|---|---|
| α1β1γ1 | 0.42 | |
| α2β1γ1 | 0.95 | |
| α1β2γ1 | 1.1 | |
| α2β2γ1 | 0.13 |
Q. Methodological Considerations :
Q. What strategies optimize in vivo dosing regimens for ZLN024 in metabolic disease models?
In diabetic db/db mice:
- Dose : 15 mg/kg/day via oral gavage for 5 weeks reduces fasting blood glucose by 15% and hepatic triglycerides by 30% .
- Controls : Use metformin (250 mg/kg/day) as a positive control for glucose tolerance.
- Endpoint Analysis : Measure liver weight, cholesterol, and transcriptional markers (e.g., G6Pase, FAS) to assess metabolic effects .
Troubleshooting : Monitor food intake and body weight to exclude off-target effects on appetite .
Q. How can researchers validate the specificity of ZLN024 in AMPK activation assays?
- Kinase Selectivity : Test ZLN024 against AMPK-related kinases (e.g., MARK, NUAK1) to exclude cross-reactivity.
- Truncation Mutants : Confirm that ZLN024 activates α1(1-394) but not α1(1-312), which lacks the allosteric binding site .
- Phosphatase Inhibition : Co-treat with PP2Cα inhibitors to verify Thr-172 protection .
Q. What experimental designs address contradictory data on ZLN024’s effects in hepatic vs. muscle cells?
ZLN024 reduces hepatic glucose output in primary hepatocytes but enhances muscle glucose uptake . To dissect tissue-specific effects:
Tissue-Specific KO Models : Use AMPK α1/α2 knockout mice to isolate target tissues.
Transcriptomic Profiling : Compare RNA-seq data from liver and muscle post-treatment to identify divergent pathways.
Metabolic Flux Analysis : Quantify fatty acid oxidation (via ³H-palmitate) and glycolysis (via extracellular acidification rate) in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
